Desmethyl Cyclobenzaprine N-β-D-Glucuronide

Pharmacokinetics Drug Metabolism Bioanalysis

Quantifying cyclobenzaprine metabolism requires a fully characterized N-glucuronide conjugate. Substitution with the free base norcyclobenzaprine yields inaccurate recovery in hydrolysis-based assays and flawed pharmacokinetic models. - Unique LC-MS/MS retention and MS properties resolve this conjugate from common TCA interferences in forensic specimens. - Supports ANDA submissions and GLP/GCP method validation - establish calibration curves, determine extraction recovery, and validate assay specificity. - Extends detection window in postmortem and DUID cases when parent drug levels are low or absent. Supplied as a characterized reference standard with comprehensive COA.

Molecular Formula C25H27NO6
Molecular Weight 437.492
CAS No. 67200-84-4
Cat. No. B588388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Cyclobenzaprine N-β-D-Glucuronide
CAS67200-84-4
Synonyms1-Deoxy-1-[[3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methylamino]-β-D-glucopyranuronic Acid; 
Molecular FormulaC25H27NO6
Molecular Weight437.492
Structural Identifiers
SMILESCN(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C25H27NO6/c1-26(24-22(29)20(27)21(28)23(32-24)25(30)31)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20-24,27-29H,6,14H2,1H3,(H,30,31)/t20-,21-,22+,23-,24+/m0/s1
InChIKeyLOSRUFDBUVVKIR-OSFFKXSWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethyl Cyclobenzaprine N-β-D-Glucuronide Overview


Desmethyl Cyclobenzaprine N-β-D-Glucuronide (CAS 67200-84-4, C₂₅H₂₇NO₆, MW 437.48) is a phase II N-glucuronide conjugate of the major cyclobenzaprine metabolite norcyclobenzaprine (desmethylcyclobenzaprine). It is a fully characterized analytical reference standard [1] used to support the identification and quantification of cyclobenzaprine metabolic pathways in biological matrices. As a downstream conjugate, it is critical for complete metabolite profiling in pharmacokinetic and forensic studies [2], and is a known component in the urinary excretion profile of cyclobenzaprine in humans [3].

Certified reference standard with defined purity and full characterization
N-glucuronide of norcyclobenzaprine; distinct from parent drug glucuronide
Enables direct conjugate quantification without enzymatic hydrolysis

Non-Substitutability of Norcyclobenzaprine Glucuronide


Generic substitution with the free base norcyclobenzaprine or the parent drug glucuronide is scientifically invalid due to critical differences in metabolic stability, analytical behavior, and biological relevance. Unlike cyclobenzaprine N-β-D-glucuronide, the desmethyl analog norcyclobenzaprine N-β-D-glucuronide is a distinct chemical entity with unique chromatographic retention and mass spectrometric properties [1]. Critically, norcyclobenzaprine itself does not form a stable N+-glucuronide in vivo [2], making its direct conjugate essential for accurate urinary metabolite quantification. Substitution would lead to inaccurate recovery calculations in hydrolysis-based assays and erroneous pharmacokinetic modeling [3].

  • Norcyclobenzaprine free base does not form a stable N⁺-glucuronide; direct substitution may compromise conjugate quantification.
  • Cyclobenzaprine N-β-D-glucuronide differs in retention and mass spectrometric properties, risking inaccurate metabolite attribution.
  • Non-certified or in-house standards may lack full characterization, introducing quantification uncertainty in validated methods.

Key Evidence for Desmethyl Cyclobenzaprine Glucuronide


Stable N-Glucuronide Formation

Norcyclobenzaprine (nCBP) is clinically relevant but does not form a stable N+-glucuronide in vivo [1]. Consequently, its conjugate, Desmethyl Cyclobenzaprine N-β-D-Glucuronide, serves as a stable, direct marker for phase II metabolism of the primary metabolite, enabling accurate quantification without the need for enzymatic hydrolysis [2]. This is a critical differentiator from cyclobenzaprine N-β-D-glucuronide, which is a major stable conjugate of the parent drug.

Stable N-Glucuronide
Head-to-head
Desmethyl Cyclobenzaprine Glucuronide vs Norcyclobenzaprine (nCBP)
Target forms stable conjugate; comparator does not form stable N⁺-glucuronide
Enables direct conjugate quantification
In vivo human metabolism context
Pharmacokinetics Drug Metabolism Bioanalysis

Resolution from Nortriptyline Interference

In standard reversed-phase HPLC assays, norcyclobenzaprine (the aglycone of the target compound) is poorly resolved from nortriptyline, causing significant interference in tricyclic antidepressant (TCA) monitoring [1]. The N-β-D-glucuronide conjugate, Desmethyl Cyclobenzaprine N-β-D-Glucuronide, exhibits dramatically different, typically more hydrophilic, chromatographic behavior, allowing for baseline separation from these interferents in LC-MS/MS methods designed for polar metabolites [2]. This differentiation is essential for accurate forensic and clinical toxicology.

Resolution from Nortriptyline
Head-to-head
Desmethyl Cyclobenzaprine Glucuronide vs Norcyclobenzaprine (nCBP)
Target baseline resolved from nortriptyline in polar LC; comparator co-elutes with TCA interferents
Eliminates TCA interference in assays
LC-HRMS method context
Analytical Chemistry Forensic Toxicology LC-MS

Glucuronide Dominance in Urinary Excretion

Cyclobenzaprine is extensively metabolized, with only 0.2-1.5% of the dose excreted unchanged in urine [1]. The primary route of elimination involves glucuronide conjugation. While cyclobenzaprine N-β-D-glucuronide is a major metabolite, the desmethyl conjugate (target compound) is also a significant component of the urinary metabolite profile [2]. Its quantification is necessary for mass balance studies and for differentiating between parent drug and primary metabolite metabolism.

Conjugate Excretion Dominance
Reported
66× – 500×
Higher excretion of total glucuronide conjugates vs parent drug (0.2–1.5% unchanged)
Supports comprehensive PK profiling
Human 40 mg dose study context
Clinical Pharmacology Metabolite Profiling Urinalysis

Certified Reference Standard Purity

Commercially available Desmethyl Cyclobenzaprine N-β-D-Glucuronide is supplied as a fully characterized reference standard with defined purity (typically >95%) and comprehensive analytical data (e.g., NMR, MS, HPLC) . This contrasts with in-house syntheses or isolated metabolites, which often lack full characterization and may contain unquantified impurities or stereoisomers. The use of a certified reference standard ensures method accuracy, traceability, and compliance with regulatory guidelines for bioanalytical method validation (e.g., FDA, EMA) [1].

Reference Standard Purity
Supplier data
>95% purity
Certified reference material with NMR, MS, HPLC characterization
Supports method traceability and accuracy
Vendor specification data
Quality Control Reference Standards Method Validation

Applications of Desmethyl Cyclobenzaprine Glucuronide


Forensic Toxicology & Postmortem Analysis

In forensic investigations, the parent drug may be absent or at low levels. Desmethyl Cyclobenzaprine N-β-D-Glucuronide serves as a persistent biomarker for cyclobenzaprine exposure, extending the detection window [1]. Its distinct LC-MS/MS behavior resolves it from common interferences like TCAs [2], ensuring definitive identification in complex postmortem or DUID (Driving Under the Influence of Drugs) specimens.

Clinical Pharmacokinetics & DDI Studies

For accurate mass balance and metabolic pathway assessment in clinical studies, direct quantification of this major phase II conjugate is required. Since only ~1% of a cyclobenzaprine dose is excreted unchanged [3], using this standard enables precise calculation of the fraction metabolized via the N-demethylation-glucuronidation pathway, which is critical for evaluating the impact of CYP450 polymorphisms (e.g., CYP2D6, CYP3A4) or co-administered inhibitors.

Regulated Bioanalytical Method Validation

Analytical laboratories performing GLP/GCP-compliant studies require highly characterized, pure reference standards for method validation [4]. Desmethyl Cyclobenzaprine N-β-D-Glucuronide (CAS 67200-84-4) is used to establish calibration curves, determine extraction recovery, assess matrix effects, and validate assay specificity for the target conjugate in human plasma or urine, a key requirement for ANDA submissions and clinical trial support.

Application
Selection Property
Validation Focus
Forensic Toxicology
Extended detection window for cyclobenzaprine exposure
LC-MS/MS specificity against TCA interferences
PK & DDI Research
Direct N-demethylation-glucuronidation pathway quantification
CYP polymorphism and inhibitor impact assessment
Bioanalytical Method Validation
Certified purity and analytical data package
Extraction recovery and matrix effect evaluation

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